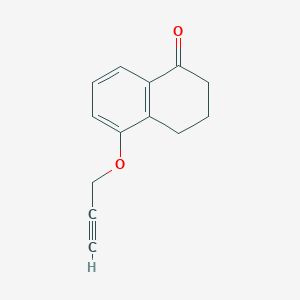
5-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one
Übersicht
Beschreibung
5-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C13H14O2
- Molecular Weight : 202.25 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the tetrahydronaphthalene core followed by alkylation with propargyl alcohol. The reaction conditions and purification methods significantly influence the yield and purity of the final product.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects in vitro.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.5 | Inhibition of cell proliferation through cell cycle arrest |
| HepG2 (Liver) | 18.0 | Modulation of signaling pathways related to tumor growth |
These findings suggest that the compound may act through multiple mechanisms to inhibit cancer cell growth.
The biological activity of this compound is believed to involve:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Interference with the normal progression of the cell cycle.
- Signal Transduction Modulation : Alteration of key signaling pathways involved in cancer progression.
Case Studies
A notable study published in Compounds highlighted the synthesis and antiproliferative evaluation of various naphthalene derivatives, including this compound. The study utilized MTT assays to assess cytotoxicity across several human cancer cell lines and identified structure–activity relationships that inform future drug design efforts .
Pharmacological Applications
Beyond its anticancer properties, there is potential for this compound in other therapeutic areas:
- Neuroprotection : Preliminary data suggest neuroprotective effects that warrant further exploration.
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties through modulation of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
5-prop-2-ynoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-9-15-13-8-4-5-10-11(13)6-3-7-12(10)14/h1,4-5,8H,3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALDFTOAMMJJSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC2=C1CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















